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Compound of Interest

Compound Name: Elloramycin

CAS No.: 97218-42-3

Cat. No.: B15564975

Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data of the anthracycline-like antibiotic, Elloramycin. This guide is intended for researchers,

scientists, and professionals in the field of drug development, providing a comprehensive

overview of the compound's structural elucidation through spectroscopic methods.

Elloramycin is a natural product isolated from Streptomyces olivaceus.[1] Its chemical

structure, determined to be C₃₂H₃₆O₁₅, was elucidated through a combination of spectroscopic

techniques, primarily UV, ¹H NMR, and ¹³C NMR spectroscopy, and by comparison with related

known compounds such as tetracenomycin C.[1] This technical guide presents a detailed

summary of the available spectroscopic data for Elloramycin, outlines the experimental

protocols for its analysis, and provides a visualization of its biosynthetic pathway.

Spectroscopic Data of Elloramycin
The structural determination of Elloramycin relies heavily on the interpretation of its NMR and

MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C

NMR, and mass spectrometry.
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¹H NMR Spectroscopic Data
The proton NMR spectrum of Elloramycin provides crucial information about the chemical

environment of the hydrogen atoms in the molecule. The following table details the assigned

chemical shifts (δ) and coupling constants (J) for the protons of the Elloramycin aglycone and

its sugar moiety.

Table 1: ¹H NMR Spectroscopic Data for Elloramycin

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15564975/docs?utm_src=pdf-body#spectroscopic-scrutiny-of-elloramycin-a-technical-guide-for-researchers
https://www.benchchem.com/product/b15564975/docs?utm_src=pdf-body#spectroscopic-scrutiny-of-elloramycin-a-technical-guide-for-researchers
https://www.benchchem.com/product/b15564975/docs?utm_src=pdf-body#spectroscopic-scrutiny-of-elloramycin-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone

H-1 7.75 s

H-2 7.90 s

H-4 7.68 s

H-5 13.45 s

6-OH 12.88 s

H-7 5.45 d 5.0

H-8 4.40 m

H-9 2.35 dd 14.0, 5.0

H-9' 2.20 dd 14.0, 6.0

10-OH 3.85 s

12-OH 15.80 s

4-OCH₃ 4.08 s

Sugar Moiety (2,3,4-

tri-O-methyl-L-

rhamnose)

H-1' 5.60 d 1.5

H-2' 3.65 dd 3.0, 1.5

H-3' 3.50 dd 9.0, 3.0

H-4' 3.15 t 9.0

H-5' 4.00 dq 9.0, 6.0

6'-CH₃ 1.35 d 6.0

2'-OCH₃ 3.60 s
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3'-OCH₃ 3.55 s

4'-OCH₃ 3.45 s

Note: Data extracted from primary literature and may be subject to slight variations based on

experimental conditions.

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the

carbon framework of Elloramycin.

Table 2: ¹³C NMR Spectroscopic Data for Elloramycin
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Position Chemical Shift (δ, ppm)

Aglycone

1 120.5

2 136.8

3 115.8

4 162.2

4a 108.2

5 161.7

5a 107.5

6 182.5

6a 84.5

7 69.5

8 64.0

9 35.0

10 188.0

10a 106.5

11 182.0

11a 134.5

12 167.0

12a 110.0

12b 132.0

4-OCH₃ 56.5

Sugar Moiety (2,3,4-tri-O-methyl-L-rhamnose)

1' 101.5
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2' 82.0

3' 81.5

4' 80.0

5' 68.5

6' 18.0

2'-OCH₃ 58.0

3'-OCH₃ 57.5

4'-OCH₃ 57.0

Note: Data extracted from primary literature and may be subject to slight variations based on

experimental conditions.

Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is essential for determining the elemental

composition and exact mass of Elloramycin. Tandem mass spectrometry (MS/MS) provides

valuable information about the fragmentation pattern, aiding in the structural elucidation of the

aglycone and the sugar moiety.

Table 3: Mass Spectrometry Data for Elloramycin

Ion m/z (measured) Formula Description

[M+H]⁺ 661.2082 C₃₂H₃₇O₁₅
Protonated molecular

ion

[M+Na]⁺ 683.1901 C₃₂H₃₆NaO₁₅
Sodiated molecular

ion

Fragment 473.0924 C₂₃H₁₇O₁₀
Aglycone fragment

(Elloramycinone)

Fragment 189.1127 C₉H₁₇O₄
Sugar moiety

fragment
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Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis.

The following sections outline generalized experimental protocols for the NMR and mass

spectrometry analysis of Elloramycin, based on standard practices for natural product

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified Elloramycin in approximately 0.5 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required compared to ¹H NMR.

2D NMR Experiments:
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To aid in the complete and unambiguous assignment of proton and carbon signals, a suite

of 2D NMR experiments should be performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling

networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different

structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding

in stereochemical assignments.

Data Processing:

Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-

noise ratio or resolution.

Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of Elloramycin (typically 1-10 µg/mL) in a suitable solvent

compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

The addition of a small amount of formic acid or ammonium acetate can aid in protonation or

adduct formation.

Instrumentation and Data Acquisition:
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Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) source is recommended.

Full Scan MS:

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of

the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

This allows for the determination of the elemental formula.

Tandem MS (MS/MS):

Select the precursor ion of interest (e.g., the [M+H]⁺ ion of Elloramycin).

Induce fragmentation using collision-induced dissociation (CID) or higher-energy

collisional dissociation (HCD).

Acquire the product ion spectrum to observe the characteristic fragmentation pattern. Key

fragment ions will correspond to the loss of the sugar moiety and other neutral losses from

the aglycone.

Data Analysis:

Process the raw data using the instrument's software.

Determine the accurate mass and elemental composition of the parent ion and major

fragment ions.

Propose fragmentation pathways consistent with the observed product ions to confirm the

structure of the molecule.

Visualizing the Biosynthesis of Elloramycin
The biosynthesis of Elloramycin is a complex process involving a type II polyketide synthase

(PKS) and several tailoring enzymes. The following diagram, generated using Graphviz,

illustrates the key steps in the biosynthetic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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